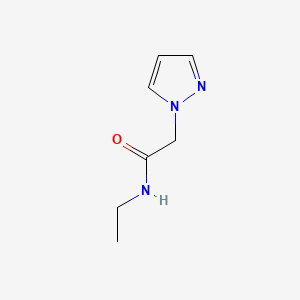

N-Ethyl-2-(1-pyrazolyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

IUPAC Name |

N-ethyl-2-pyrazol-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-8-7(11)6-10-5-3-4-9-10/h3-5H,2,6H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRPJHOKKFSZJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coupling Reagent Method:a Wide Array of Coupling Reagents Are Available to Promote Amide Bond Formation Directly from the Carboxylic Acid and Amine. These Reagents, Such As Dicyclohexylcarbodiimide Dcc , 1 Ethyl 3 3 Dimethylaminopropyl Carbodiimide Edc , or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium Hatu , Activate the Carboxylic Acid in Situ.

Advanced Synthetic Approaches and Optimization

Modern synthetic chemistry has focused on improving the efficiency, selectivity, and environmental footprint of pyrazole (B372694) and amide syntheses. These advanced approaches are directly applicable to the production of this compound.

Regioselective Synthesis and Isomer Control Strategies

When using substituted pyrazoles as starting materials for N-alkylation, the formation of regioisomers is a common challenge. The two nitrogen atoms in the pyrazole ring can both be nucleophilic, leading to a mixture of N-1 and N-2 alkylated products. The regioselectivity is influenced by steric and electronic factors of the substituents on the pyrazole ring and the nature of the alkylating agent and reaction conditions.

Strategies to control regioselectivity include:

Steric Hindrance: Bulky substituents on the pyrazole ring can direct alkylation to the less sterically hindered nitrogen atom.

Protecting Groups: The use of removable directing groups can ensure alkylation occurs at a specific nitrogen.

Catalyst Control: Certain catalysts have been shown to favor the formation of one regioisomer over the other. For instance, some enzymatic methods have demonstrated excellent regioselectivity in pyrazole alkylation nih.gov.

Microwave-Assisted and Continuous Flow Synthesis Methodologies

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of pyrazole derivatives and the formation of amide bonds medicaljournalshouse.comlew.roresearchgate.netnih.gov. Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. Both the N-alkylation of pyrazole and the subsequent amidation step can be efficiently performed using microwave technology.

| Reaction Step | Conventional Time | Microwave Time | Yield Improvement |

| Pyrazole N-alkylation | 8-24 hours | 10-30 minutes | Often significant |

| Amide Formation | 6-18 hours | 5-20 minutes | Often significant |

This table provides a general comparison of reaction times for the synthesis of pyrazole derivatives and amides using conventional heating versus microwave irradiation.

Continuous Flow Synthesis: Continuous flow chemistry offers several advantages for the synthesis of this compound, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scaling-up. The synthesis can be designed as a multi-step flow process where the pyrazole core is formed and functionalized in the first reactor, followed by in-line purification and subsequent amidation in a second reactor. This approach minimizes manual handling of intermediates and allows for precise control over reaction parameters.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods for both pyrazole formation and amidation are generally more atom-economical than stoichiometric approaches.

Use of Greener Solvents: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with more environmentally benign alternatives. Water, ethanol (B145695), and bio-derived solvents such as 2-methyltetrahydrofuran (2-MeTHF) are increasingly being used for both pyrazole synthesis and amide bond formation.

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones reduces waste. This is particularly relevant for the amide formation step, where catalytic methods are a greener alternative to traditional coupling reagents.

The application of green chemistry metrics, such as Process Mass Intensity (PMI) and E-Factor, allows for the quantitative assessment of the sustainability of different synthetic routes to this compound researchgate.netacs.orgwhiterose.ac.uksemanticscholar.orgucl.ac.uk.

Derivatization Strategies and Analogue Synthesis of this compound

The this compound scaffold serves as a versatile template for chemical modification, allowing for the systematic exploration of structure-activity relationships through derivatization. Synthetic strategies are primarily focused on three areas: modification of the pyrazole ring, alteration of the acetamide (B32628) side chain, and the construction of more complex fused heterocyclic systems.

Structural Modification at the Pyrazole Ring

The pyrazole ring within the this compound structure is amenable to various functionalization reactions, enabling the introduction of a wide range of substituents. The electronic properties of the pyrazole ring, which contains both a pyridine-like and a pyrrole-like nitrogen atom, influence the regioselectivity of these modifications. mdpi.commdpi.com Classical cyclocondensation reactions are often employed to construct the initial pyrazole ring with desired substituents already in place. mdpi.comchim.it

Common strategies for modifying the pyrazole core include electrophilic substitution reactions. For instance, formylation can be achieved at the 4-position of the pyrazole ring using the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride (POCl3) and dimethylformamide (DMF). hilarispublisher.com This introduces a reactive aldehyde group that can be a precursor for further transformations. researchgate.net Other electrophilic substitutions, such as nitration and halogenation, can also be performed to introduce electron-withdrawing or halogen groups, respectively, which can significantly alter the molecule's properties.

The synthesis of pyrazole derivatives often involves the reaction of 1,3-dicarbonyl compounds with hydrazines. nih.govmdpi.com By choosing appropriately substituted 1,3-dicarbonyl precursors, chemists can introduce various groups at the 3- and 5-positions of the pyrazole ring.

Table 1: Examples of Structural Modifications at the Pyrazole Ring

| Modification Type | Reagents | Position of Modification | Resulting Functional Group |

| Formylation | Vilsmeier-Haack (POCl3, DMF) | C4-position | -CHO |

| Nitration | HNO3/H2SO4 | Typically C4-position | -NO2 |

| Halogenation | NBS, NCS | Typically C4-position | -Br, -Cl |

| Cyclocondensation | Substituted 1,3-diketones | C3, C5-positions | Alkyl, Aryl groups |

Modifications on the Acetamide Side Chain

The acetamide side chain, -CH2C(=O)NHCH2CH3, offers multiple points for structural variation. The most direct modification involves the N-ethyl group. By starting with 2-(1-pyrazolyl)acetic acid or its activated derivatives (like the corresponding acyl chloride), a diverse library of amides can be synthesized by reacting it with different primary or secondary amines. nih.gov This allows for the introduction of various alkyl, cycloalkyl, aryl, or even heterocyclic moieties in place of the ethyl group, modulating factors like lipophilicity and steric bulk. mdpi.com

Research on analogous heterocyclic acetamide systems has demonstrated the synthesis of a wide array of N,N-disubstituted derivatives. For example, in a series of pyrazolopyrimidine acetamides, analogues such as N,N-dipropyl, N-ethyl-N-phenyl, and N,N-di(2-methoxyethyl) acetamides were synthesized to explore the impact of these substitutions. mdpi.com These syntheses typically involve the coupling of a carboxylic acid precursor with the desired amine, often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov

Furthermore, the methylene (B1212753) bridge (-CH2-) can also be a target for modification, although this is less common and typically requires a more complex multi-step synthesis starting from different materials.

Table 2: Examples of Modifications on the Acetamide Side Chain

| Modification Site | Synthetic Strategy | Example Precursors | Resulting Moiety |

| N-Alkyl Group | Amidation of 2-(1-pyrazolyl)acetic acid | Aniline, Isopropylamine, Morpholine | N-phenyl, N-isopropyl, N-morpholinyl |

| N-Alkyl Group | Amidation of 2-(1-pyrazolyl)acetyl chloride | Dipropylamine | N,N-dipropyl |

| Carbonyl Group | Reduction | LiAlH4, BH3 | Amine (ethylamino) |

Formation of Fused Heterocyclic Systems Incorporating Pyrazole-Acetamide Scaffolds

The pyrazole-acetamide scaffold is a valuable building block for constructing fused bicyclic and polycyclic heterocyclic systems. mdpi.com These reactions often utilize functional groups strategically placed on both the pyrazole ring and the acetamide side chain to facilitate intramolecular cyclization. 5-aminopyrazoles are particularly important precursors in this context. mdpi.comnih.gov

By starting with a 5-amino-1H-pyrazole derivative and introducing an acetamide side chain, subsequent reactions can lead to the formation of fused systems like pyrazolo[1,5-a]pyrimidines. chim.itresearchgate.net The amino group on the pyrazole ring and a suitable functional group derived from the acetamide chain can react with a 1,3-bielectrophile to construct the new fused ring. For example, condensation with β-ketoesters or α,β-unsaturated ketones can lead to the formation of a pyrimidine ring fused to the pyrazole core. Similarly, pyrazolo[3,4-b]pyridines can be synthesized from appropriately functionalized pyrazole precursors. chim.itresearchgate.net These synthetic protocols provide a convenient strategy to expand the diversity of heterocyclic systems derived from the initial pyrazole structure. hilarispublisher.com

Table 3: Examples of Fused Heterocyclic Systems

| Precursor Scaffold | Key Functional Group | Common Reagent | Fused System Formed |

| 5-Amino-1-(carboxymethyl)pyrazole | Pyrazole C5-amino group | β-Diketones, β-Ketoesters | Pyrazolo[1,5-a]pyrimidine |

| 4-Formyl-1-(carboxymethyl)pyrazole | C4-formyl group | Hydrazine (B178648) derivatives | Pyrazolo[3,4-c]pyrazole |

| 5-Amino-1-(carboxymethyl)pyrazole | Pyrazole C5-amino group | α,β-Unsaturated ketones | Pyrazolo[1,5-a]pyrimidine |

| 4-Cyano-5-amino-1-(carboxymethyl)pyrazole | C4-cyano, C5-amino groups | Formamide | Pyrazolo[3,4-d]pyrimidine |

This compound as a Synthon for Complex Molecular Architectures

Beyond simple derivatization, this compound and its analogues can act as synthons—key building blocks—for the assembly of more complex molecules. mdpi.com The pyrazole moiety itself is a versatile component in synthetic chemistry. mdpi.comresearchgate.net The presence of multiple nitrogen atoms makes it an excellent ligand for coordinating with metal ions, allowing for the creation of organometallic complexes.

In the context of multicomponent reactions (MCRs), pyrazole derivatives are valuable for their ability to generate molecular diversity in a single step. researchgate.net For instance, a functionalized pyrazole-acetamide derivative could participate in a one-pot reaction with two or more other reactants to rapidly assemble a highly complex and functionalized molecule. The acetamide portion can provide hydrogen bonding capabilities, while the pyrazole ring offers sites for further reactions or coordination. The strategic functionalization of the pyrazole ring, for example with an amino or formyl group, provides reactive handles that can be exploited in subsequent synthetic steps to build larger molecular frameworks. mdpi.comresearchgate.net

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Ethyl-2-(1-pyrazolyl)acetamide and Derivatives

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyrazole (B372694) ring, the ethyl group, and the methylene (B1212753) bridge. Based on data from analogous pyrazole-containing compounds, the protons on the pyrazole ring typically appear as multiplets in the aromatic region. For instance, in related pyrazoline structures, the protons of the pyrazole ring give rise to signals between 5.21 and 5.51 ppm nih.gov.

The protons of the ethyl group attached to the amide nitrogen would present as a quartet for the methylene group (-CH2-) and a triplet for the methyl group (-CH3), a characteristic pattern for an ethyl substituent. The methylene protons of the acetamide (B32628) moiety (-CH2-CO) are expected to appear as a singlet, as seen in similar structures like 2-phenyl-N-(pyrazin-2-yl)acetamide where these protons resonate at approximately 3.77 ppm researchgate.net. The amide proton (NH) would likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrazole-H | ~6.0 - 7.5 | Multiplet |

| -CH2- (acetamide) | ~3.8 - 4.2 | Singlet |

| -CH2- (ethyl) | ~3.2 - 3.5 | Quartet |

| -CH3 (ethyl) | ~1.1 - 1.3 | Triplet |

| -NH- (amide) | Variable, broad | Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for the carbonyl carbon, the carbons of the pyrazole ring, the ethyl group, and the acetamide methylene carbon. In related pyrazoline derivatives, the carbons of the pyrazoline skeleton resonate at approximately 150.66–150.91 ppm (C3), 44.28–44.65 ppm (C4), and 61.89–64.00 ppm (C5) nih.gov. The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of 165-175 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (amide) | ~168 - 172 |

| Pyrazole-C | ~105 - 140 |

| -CH2- (acetamide) | ~50 - 55 |

| -CH2- (ethyl) | ~35 - 40 |

| -CH3 (ethyl) | ~14 - 16 |

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are powerful tools for unambiguously assigning proton and carbon signals. A COSY spectrum would reveal correlations between coupled protons, for example, confirming the connectivity between the methylene and methyl protons of the ethyl group. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. These techniques are routinely used in the characterization of complex heterocyclic compounds, including novel pyrazole derivatives nih.gov.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide further insights into the functional groups and electronic properties of this compound.

The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and pyrazole functionalities. A strong absorption band due to the C=O stretching vibration of the amide group is anticipated around 1640-1680 cm⁻¹. This is consistent with observations in similar amide-containing compounds, where the C=O stretch appears at approximately 1662 cm⁻¹ researchgate.net. The N-H stretching vibration of the secondary amide would likely be observed in the region of 3200-3400 cm⁻¹. The C-N stretching of the amide and the pyrazole ring vibrations are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹. For instance, in related pyrazole compounds, characteristic bands for the pyrazole nucleus are found in the ranges of 1420–1402 cm⁻¹ and 1189–1071 cm⁻¹ nih.gov.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | ~3300 |

| Aromatic C-H (pyrazole) | Stretch | ~3100 |

| Aliphatic C-H (ethyl, methylene) | Stretch | ~2850-2960 |

| Amide C=O | Stretch | ~1660 |

| Pyrazole C=N, C=C | Stretch | ~1400-1600 |

| Amide C-N | Stretch | ~1250 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions of the pyrazole ring. Aromatic and heterocyclic compounds typically show strong absorption in the UV region. For example, some pyrazole derivatives exhibit absorption maxima around 250-300 nm researchgate.net. The specific wavelength of maximum absorption (λmax) can be influenced by the solvent polarity researchgate.netsci-hub.se. The amide chromophore also contributes to the UV absorption, typically with a weak n → π* transition at longer wavelengths and a strong π → π* transition at shorter wavelengths.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of a compound. Through various ionization and fragmentation techniques, it provides a detailed fingerprint of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass and elemental formula of a compound with high accuracy. For this compound, with a molecular formula of C₇H₁₁N₃O, HRMS provides an experimentally measured mass that can be compared to the theoretically calculated exact mass. chemuniverse.com This comparison confirms the elemental composition and rules out other potential formulas.

The technique's ability to distinguish between compounds with the same nominal mass but different elemental compositions makes it an indispensable tool for unambiguous structure confirmation. The high precision of HRMS is critical in the characterization of novel compounds and the identification of unknown substances.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₇H₁₁N₃O |

| Molecular Weight | 153.18 g/mol |

| Exact Mass | 153.0902 Da |

This table presents the calculated molecular properties for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound without causing significant fragmentation. nih.govresearchgate.netrsc.org In ESI-MS, the analyte is typically protonated to form a pseudomolecular ion [M+H]⁺. This allows for the accurate determination of the molecular weight.

By adjusting instrument conditions, such as the cone voltage, controlled fragmentation can be induced. nih.gov This tandem mass spectrometry (MS/MS) approach generates a characteristic fragmentation pattern that provides crucial information for structural elucidation. nih.govnih.gov Studies on related lactam structures suggest that fragmentation often occurs from the N-protonated tautomer, providing insights into potential fragmentation pathways for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for separating and identifying components within a mixture, making it ideal for purity assessment. nih.govresearchgate.net The liquid chromatography stage separates this compound from any impurities, starting materials, or degradation products.

Subsequently, the mass spectrometer provides mass information for each separated component. The use of tandem mass spectrometry (MS/MS) further enhances specificity, allowing for the confident identification and quantification of trace-level impurities. This method is crucial for quality control in pharmaceutical manufacturing, ensuring the purity and safety of the final product. nih.govresearchgate.net

Solid-State Structural Analysis: X-ray Crystallography

Single Crystal X-ray Diffraction of this compound and its Derivatives

Single crystal X-ray diffraction analysis provides unequivocal proof of a molecule's structure. For pyrazole acetamide derivatives, this technique reveals the spatial arrangement of the pyrazole and acetamide moieties. nih.govnih.govniscpr.res.in While specific crystallographic data for this compound is not publicly available, analysis of related pyrazole derivatives provides valuable insights into the expected structural features. researchgate.net For example, studies on other pyrazole compounds have determined their space groups and unit cell parameters, which are fundamental to describing the crystal lattice. nih.govresearchgate.net

Table 2: Representative Crystallographic Data for a Pyrazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.98 |

| b (Å) | 13.93 |

| c (Å) | 7.84 |

| β (°) | 97.81 |

| Z | 4 |

This table shows example crystallographic data from a related pyrazole derivative, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, to illustrate the type of information obtained from a single crystal X-ray diffraction study. researchgate.net

Analysis of Crystal Packing and Supramolecular Interactions

The way molecules are arranged in a crystal lattice is governed by intermolecular forces, which define the supramolecular structure. In pyrazole acetamide derivatives, hydrogen bonding is a dominant interaction. nih.gov Specifically, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor, often leading to the formation of one-dimensional chains or more complex two-dimensional networks. nih.gov

In addition to strong hydrogen bonds, weaker interactions such as C–H···O, C–H···π, and π–π stacking interactions play a significant role in stabilizing the crystal packing. niscpr.res.innih.gov The analysis of these supramolecular interactions is crucial for understanding the physical properties of the solid material and for the rational design of new crystalline forms with desired characteristics.

Hydrogen Bonding Networks in Solid-State Structures

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific studies detailing the solid-state structure and hydrogen bonding networks of this compound. While analysis of related pyrazole and acetamide compounds often reveals characteristic hydrogen bonding patterns, such as N-H···O and C-H···O interactions that organize molecules into chains or more complex three-dimensional arrays, specific data for this compound is not available. nih.govnih.gov The determination of such networks requires single-crystal X-ray diffraction analysis, which does not appear to have been published for this specific compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations on N-Ethyl-2-(1-pyrazolyl)acetamide

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of molecules such as this compound by approximating the exchange-correlation energy that determines the ground-state electronic energy.

DFT calculations are highly effective for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. By minimizing the total energy of the system, these calculations can predict key structural parameters like bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, DFT optimization would reveal the planarity of the pyrazole (B372694) ring and the trans configuration of the amide group, which is a common feature in similar acetamide (B32628) structures. nih.gov The ethyl group and the pyrazole ring would be positioned relative to the central acetamide linker to minimize steric hindrance. The electronic structure analysis provides insights into the distribution of electrons, which is fundamental to understanding the molecule's chemical behavior.

Table 1: Representative Optimized Geometrical Parameters for an Acetamide Linker and Pyrazole Ring based on DFT Calculations of Analogous Compounds

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.25 Å |

| C-N (amide) | ~1.36 Å | |

| N-C (ethyl) | ~1.46 Å | |

| N-N (pyrazole) | ~1.35 Å | |

| C=N (pyrazole) | ~1.32 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-C | ~121° | |

| C-N-N (pyrazole) | ~112° |

Note: These are typical values derived from studies on related acetamide and pyrazole structures and serve as an illustration.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgimperial.ac.uk The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining the electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In pyrazole-containing compounds, the HOMO is often distributed over the pyrazole ring, while the LUMO may be located on other parts of the molecule, depending on the substituents. For a related thiazole (B1198619) acetamide derivative, DFT calculations determined the HOMO-LUMO energy gap to be approximately 4.57 eV in the gaseous phase, indicating significant stability. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations

| Orbital | Property | Typical Calculated Value (eV) |

|---|---|---|

| HOMO | Energy | ~ -6.5 eV |

| LUMO | Energy | ~ -1.9 eV |

| Energy Gap | ΔE (LUMO-HOMO) | ~ 4.6 eV |

Note: Values are illustrative, based on calculations for analogous heterocyclic acetamides. researchgate.net

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. chemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, the ESP surface would show a significant region of negative potential (red) around the carbonyl oxygen atom of the acetamide group, highlighting its role as a primary hydrogen bond acceptor. The nitrogen atoms of the pyrazole ring would also exhibit negative potential. Conversely, the hydrogen atom attached to the amide nitrogen would show a positive potential (blue), making it a potential hydrogen bond donor.

Theoretical vibrational frequency calculations using DFT are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. The calculations predict the frequencies and intensities of the fundamental vibrational modes of the molecule. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed spectral bands to specific molecular motions (stretching, bending, etc.) can be achieved.

For this compound, key vibrational modes would include the C=O stretching of the amide, N-H bending, C-N stretching, and various vibrations associated with the pyrazole and ethyl groups. For example, studies on similar pyridine (B92270) derivatives show characteristic C≡N stretching frequencies around 2207 cm⁻¹ and NH₂ group vibrations around 3369-3460 cm⁻¹. nih.gov Such correlations are vital for confirming the molecular structure.

Table 3: Representative Calculated Vibrational Frequencies and Their Assignments

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | ~3400 cm⁻¹ |

| C-H Stretch | Aromatic (Pyrazole) | ~3100 cm⁻¹ |

| C-H Stretch | Aliphatic (Ethyl) | ~2950 cm⁻¹ |

| C=O Stretch | Amide I | ~1680 cm⁻¹ |

| N-H Bend | Amide II | ~1550 cm⁻¹ |

| C-N Stretch | Amide III | ~1250 cm⁻¹ |

Note: These are representative frequencies based on general knowledge and data from related compounds. nih.gov

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule from the results of a quantum chemistry calculation. chemrxiv.org Although it has known limitations, it provides a straightforward way to estimate the distribution of electron density.

The analysis for this compound would quantify the electron-withdrawing effect of the carbonyl group, resulting in a significant negative charge on the oxygen atom and a positive charge on the carbonyl carbon. The nitrogen atoms in the pyrazole ring and the amide group would also carry negative charges, reflecting their electronegativity. This charge distribution is crucial for understanding the molecule's dipole moment and its non-covalent interaction capabilities.

Table 4: Representative Mulliken Atomic Charges

| Atom | Typical Calculated Charge (e) |

|---|---|

| O (Carbonyl) | ~ -0.55 |

| N (Amide) | ~ -0.60 |

| C (Carbonyl) | ~ +0.75 |

| N1 (Pyrazole) | ~ -0.20 |

| N2 (Pyrazole) | ~ -0.15 |

Note: Values are illustrative and based on general principles of Mulliken analysis on similar structures.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's conformational dynamics, stability, and interactions with its environment (e.g., a solvent or a biological receptor).

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable rotamers and the energy barriers between them. In the context of drug design, MD simulations are often performed on ligand-protein complexes to assess the stability of the binding pose predicted by molecular docking. nih.govnih.gov Studies on other pyrazole-carboxamide inhibitors have used MD simulations of up to 50 nanoseconds to confirm that the compounds remain stably bound within the active site of target enzymes, undergoing only minor fluctuations. nih.gov This indicates a strong and stable interaction, which is a desirable characteristic for a potential therapeutic agent.

Conformational Analysis and Dynamic Behavior of this compound

The three-dimensional structure and flexibility of this compound are key determinants of its physical and chemical properties. Conformational analysis involves identifying the molecule's stable energy minima and the transition states that connect them. For this compound, this analysis focuses on the rotation around several key single bonds: the bond connecting the pyrazole ring to the methylene (B1212753) group, the bond between the methylene and carbonyl groups, and the bonds within the N-ethylamide fragment.

The dynamic behavior of the molecule is often studied using molecular dynamics (MD) simulations. These simulations model the atomic movements over time, providing a detailed picture of the molecule's flexibility and conformational landscape in different environments (e.g., in a vacuum, in water, or interacting with a protein). In studies of related pyrazole derivatives, MD simulations have been used to assess the stability of ligand-receptor complexes, showing how the molecule adapts its shape to fit into a binding pocket. researchgate.netresearchgate.net For this compound, MD simulations would reveal the accessible range of conformations and the energetic barriers between them, which is crucial for understanding its interaction with potential targets.

Simulation of Intermolecular Interactions and Adsorption Mechanisms

The functional groups of this compound—specifically the pyrazole ring, the amide linkage, and the ethyl group—govern its intermolecular interactions. The amide group is a classic hydrogen-bonding motif, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen serving as an acceptor. The nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors.

Simulations of intermolecular interactions can predict how molecules of this compound interact with each other in a solid state or in solution. In the crystal structures of similar acetamide compounds, N-H⋯O hydrogen bonds are common features that lead to the formation of molecular chains or more complex three-dimensional networks. nih.gov Furthermore, computational methods like Reduced Density Gradient (RDG) analysis can be used to visualize and characterize weak interactions, such as van der Waals forces, which are also critical for molecular packing and adsorption phenomena. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methodologies that aim to correlate the chemical structure of a compound with its biological activity or physical properties, respectively.

In Silico Prediction of Molecular Properties

In silico tools allow for the rapid prediction of a wide range of molecular properties for this compound, bypassing the need for extensive laboratory experiments. These predictions are based on the molecule's structure and are calculated using various algorithms and models. Key properties include physicochemical characteristics, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADMET), and potential toxicity. For related pyrazole derivatives, in silico ADMET predictions have been used to assess their potential as drug candidates, evaluating parameters like water solubility, blood-brain barrier permeability, and potential for AMES toxicity. semanticscholar.orgresearchgate.net

Predicted Molecular Properties for this compound

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Formula | C7H11N3O | Defines the elemental composition. chembk.com |

| Molecular Weight | 153.18 g/mol | Influences diffusion and transport across membranes. chemuniverse.com |

| LogP (octanol-water partition coefficient) | Varies by prediction tool | Measures lipophilicity, affecting absorption and distribution. |

| Topological Polar Surface Area (tPSA) | ~50-60 Ų | Predicts transport properties such as cell permeability. |

| Hydrogen Bond Donors | 1 (amide N-H) | Potential for forming hydrogen bonds with targets. |

| Hydrogen Bond Acceptors | 3 (carbonyl O, two pyrazole N) | Potential for forming hydrogen bonds with targets. |

| Rotatable Bonds | 3 | Indicates molecular flexibility. |

| Drug-Likeness | Passes Lipinski's Rule of Five | Suggests potential for oral bioavailability. |

| AMES Toxicity | Predicted to be non-mutagenic | An early indicator of potential carcinogenic properties. semanticscholar.org |

Note: Predicted values are estimates from computational models and may vary between different prediction software.

Theoretical Correlation of Structural Features with Functional Activities

QSAR models establish a mathematical relationship between a set of molecular descriptors (which quantify structural, physical, or chemical features) and an observed biological activity. For the pyrazole class of compounds, QSAR studies have been instrumental in optimizing their activity as inhibitors of various enzymes or receptors. nih.govnih.gov

For instance, in a series of (1H-pyrazol-4-yl)acetamide antagonists, modifications to the pyrazole ring and the acetamide substituent were systematically investigated to build a structure-activity relationship (SAR). nih.gov These studies revealed that specific substitutions at certain positions could dramatically enhance potency. Similarly, QSAR studies on other pyrazole amides have highlighted the importance of specific electronic and steric features for their antiproliferative and antioxidant activities. nih.gov While a specific QSAR model for this compound is not publicly available, these related studies demonstrate the methodology. A theoretical model for this compound would correlate descriptors—such as its dipole moment, molecular shape, and the electronic properties of the pyrazole ring—with a given functional activity, guiding the design of more potent analogues.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design.

Ligand-Target Interaction Modeling for Non-Clinical Receptors/Enzymes

Molecular docking simulations can be used to screen this compound against various non-clinical receptors and enzymes to hypothesize potential biological activities. The pyrazole and acetamide scaffolds are present in many biologically active compounds, and docking studies on these analogues provide a roadmap for investigating this compound.

Research on related pyrazole derivatives has shown their potential to inhibit a wide array of targets. These studies provide valuable insights into the types of interactions that this compound might form. For example, the pyrazole ring can participate in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in a protein's active site, while the amide group can form critical hydrogen bonds that anchor the ligand.

Examples of Molecular Docking Studies on Related Pyrazole/Acetamide Compounds

| Compound Class | Target Enzyme/Receptor | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| Pyrazole-carboxamides | Carbonic Anhydrase (hCA I & II) | The sulfonamide moiety chelates with the active site zinc ion, and the pyrazole core forms hydrogen bonds and van der Waals interactions. | nih.gov |

| Furanyl-pyrazolyl acetamides | HMGB1 Protein | Docking identified key hydrogen bonds and hydrophobic interactions within the binding pocket, correlating with anti-neuroinflammatory activity. | nih.gov |

| N,N-Substituted Pyrazolopyrimidine Acetamides | Translocator Protein (TSPO) | Simulations revealed that specific N-substituents on the acetamide group could enhance binding affinity through improved hydrophobic and hydrogen bond interactions. | mdpi.com |

| N-aryl-acetamide derivatives | Monoamine Oxidase B (MAO-B) | Docking predicted a selective affinity for MAO-B, indicating potential for treating neurodegenerative diseases. | researchgate.net |

These studies on analogous compounds suggest that this compound could be a valuable scaffold for exploring interactions with a variety of enzymatic and receptor targets. Docking simulations would be the first step in identifying which targets are most promising for this specific molecule.

Computational Prediction of Binding Modes and Affinities

Computational chemistry and theoretical investigations play a pivotal role in modern drug discovery and development. These in silico methods provide valuable insights into the interactions between a ligand, such as this compound, and its potential biological targets. By predicting binding modes and affinities, computational studies can guide the synthesis of more potent and selective analogs, thereby accelerating the drug development process. The primary techniques employed for this purpose include molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. Knowledge of the preferred orientation, in turn, may be used to predict the strength of association or binding affinity between two molecules. Docking is frequently used to predict the binding of small molecule drug candidates to their protein targets.

Molecular dynamics simulations are used to study the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system. These simulations allow for the study of the conformational changes in both the ligand and the target protein upon binding, providing a more realistic representation of the binding event than static docking poses.

Binding free energy calculations, such as those based on the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, are used to estimate the binding affinity of a ligand to its target. nih.gov These calculations take into account various factors, including electrostatic and van der Waals interactions, as well as the desolvation penalties upon binding.

While specific computational studies focused exclusively on this compound are not extensively available in the public domain, the principles of computational prediction of binding modes and affinities can be illustrated by examining studies on structurally related pyrazole and acetamide derivatives. These studies provide a framework for understanding how the binding characteristics of this compound could be theoretically investigated.

Detailed Research Findings

Research on analogous compounds highlights the key interactions that are likely to govern the binding of this compound to its biological targets. For instance, studies on pyrazole derivatives as rearranged during transfection (RET) kinase inhibitors have utilized molecular docking and MD simulations to identify crucial active site residues responsible for inhibition. nih.gov These studies have shown that hydrophobic and hydrogen bond interactions are often the primary drivers of binding for this class of compounds. nih.gov

In a notable study on a series of N,N-disubstituted pyrazolopyrimidine acetamide derivatives targeting the 18 kDa translocator protein (TSPO), a key target in neuroinflammation, computational methods were instrumental in elucidating structure-activity relationships. mdpi.com Molecular docking studies of these compounds revealed that an N-substituted aromatic group was particularly favorable for binding, potentially through a hydrophobic π–π interaction with a tryptophan residue within the binding pocket. mdpi.com

The docking scores for a selection of these pyrazolopyrimidine acetamide derivatives, along with reference compounds, are presented in the table below. A more negative docking score generally indicates a more favorable predicted binding affinity.

| Compound | Target | Docking Score |

|---|---|---|

| GMA 10 | Translocator Protein (TSPO) | -9.206 |

| GMA 11 | Translocator Protein (TSPO) | -8.988 |

| GMA 15 | Translocator Protein (TSPO) | -12.443 |

| DPA-714 (Reference) | Translocator Protein (TSPO) | -8.252 |

| PK11195 (Reference) | Translocator Protein (TSPO) | -10.083 |

These computational predictions were further substantiated by in vitro binding affinity data (Ki values), which showed that the compounds with the most favorable docking scores also exhibited the highest binding affinities. mdpi.com For example, compound GMA 15, which had the best docking score, also displayed picomolar affinity for TSPO. mdpi.com

The binding affinities for several of the synthesized pyrazolopyrimidine acetamide derivatives are detailed in the following table.

| Compound | Target | Binding Affinity (Ki, nM) |

|---|---|---|

| GMA 7 | Translocator Protein (TSPO) | 17.10 |

| GMA 9 | Translocator Protein (TSPO) | 13.27 |

| GMA 10 | Translocator Protein (TSPO) | 0.18 |

| GMA 11 | Translocator Protein (TSPO) | 0.19 |

| GMA 12 | Translocator Protein (TSPO) | 25.37 |

| GMA 13 | Translocator Protein (TSPO) | 0.90 |

| GMA 15 | Translocator Protein (TSPO) | 0.06 |

| DPA-714 (Reference) | Translocator Protein (TSPO) | 3.66 |

| PK11195 (Reference) | Translocator Protein (TSPO) | 1.34 |

Furthermore, molecular dynamics simulations of the highest affinity binder, GMA 15, confirmed the stability of its interaction with the receptor over time and revealed a greater number of hydrogen bonds compared to the reference compounds. mdpi.com This suggests that for this compound, both the pyrazole ring and the acetamide moiety could participate in crucial hydrogen bonding and hydrophobic interactions within a protein binding site.

Similarly, molecular docking studies of furanyl-pyrazolyl acetamide derivatives targeting neuroinflammatory proteins like HMGB1 have been conducted to screen for potential anti-neuroinflammatory agents. nih.gov These studies provide a basis for how this compound could be computationally evaluated for its potential in modulating neuroinflammatory pathways.

Coordination Chemistry and Metal Complexation of N Ethyl 2 1 Pyrazolyl Acetamide Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving N-Ethyl-2-(1-pyrazolyl)acetamide and its analogues typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often under reflux conditions. saudijournals.comjmchemsci.com The resulting complexes can be isolated as single crystals through techniques like recrystallization, allowing for detailed structural elucidation. nih.govnih.gov

Chelation Behavior of this compound Derivatives with Transition Metals

This compound and its derivatives exhibit versatile chelation behavior, acting as ligands that can coordinate to transition metals through various donor atoms. The specific coordination mode is influenced by the nature of the metal ion, the substituents on the pyrazole (B372694) and acetamide (B32628) moieties, and the reaction conditions.

Derivatives of pyrazolyl-acetamide can act as bidentate or tridentate ligands. For instance, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide has been shown to coordinate to cadmium(II) and copper(II) in a mononuclear fashion. nih.govresearchgate.net In these complexes, the ligand coordinates to the metal center through the nitrogen atoms of the pyrazole ring and the amide group. The coordination sphere is then completed by other ligands such as chloride anions or solvent molecules like ethanol (B145695) or water. nih.govresearchgate.net

The flexibility of the acetamide linker allows for the formation of stable chelate rings with the metal ion. The coordination ability of these ligands is not limited to simple mononuclear complexes; they can also be involved in the formation of more complex structures. For example, a ditopic bis(pyrazolyl)methane-based ligand with an amide bridge has been shown to coordinate to silver(I), palladium(II), rhenium(I), and iron(II) in either a κ²-μ-κ² or a κ³-μ-κ² fashion, leading to the formation of discrete complexes and even a one-dimensional coordination polymer in the case of silver(I). nih.gov

The following table summarizes the chelation behavior of some N-substituted-2-(pyrazolyl)acetamide derivatives with various transition metals:

| Ligand | Metal Ion(s) | Chelation Mode | Resulting Complex Type |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II), Cu(II), Fe(III) | Bidentate (N, N) | Mononuclear |

| N-(2,2-bis(pyrazolyl)ethyl)-2,2-bis(pyrazolyl)acetamide | Ag(I), Pd(II), Re(I), Fe(II) | κ²-μ-κ², κ³-μ-κ² | Discrete complexes, 1D coordination polymer |

| [N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl) acetamide] | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | Not specified | Tetrahedral or square planar |

Spectroscopic (NMR, UV-Vis, IR) and Crystallographic Characterization of Metal Complexes

The characterization of metal complexes of this compound derivatives relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. Changes in the vibrational frequencies of the C=O and N-H groups of the acetamide moiety, as well as the C=N stretching of the pyrazole ring upon complexation, provide direct evidence of their involvement in bonding to the metal center. For example, a shift in the ν(C=N) vibration to a different frequency in the IR spectra of metal complexes compared to the free ligand indicates the coordination of the pyrazole nitrogen. scispace.com Similarly, shifts in the amide bands suggest the participation of the amide oxygen or nitrogen in coordination.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their complexes in solution. Chemical shift changes of the protons and carbons near the potential coordination sites upon complexation confirm the binding of the ligand to the metal. For instance, a downfield shift of the pyrazole ring protons in the ¹H NMR spectrum of a complex compared to the free ligand is indicative of coordination. mdpi.com

UV-Vis Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complexes and can help to infer the geometry of the coordination sphere. The appearance of new absorption bands in the visible region for transition metal complexes, which are absent in the free ligand, is typically due to d-d electronic transitions of the metal ion, and their position and intensity are characteristic of the coordination geometry. researchgate.net

Coordination Modes and Geometries

The coordination of this compound and its derivatives to metal ions can result in various coordination modes and geometries, largely dictated by the electronic and steric properties of both the ligand and the metal center.

A prevalent coordination mode for these ligands is bidentate chelation, where the ligand binds to the metal through the nitrogen atom of the pyrazole ring and the carbonyl oxygen of the acetamide group. This forms a stable six-membered chelate ring. However, other coordination modes are also possible. For instance, a ditopic bis(pyrazolyl)methane-based ligand has demonstrated the ability to bridge two metal centers, coordinating in a κ²-μ-κ² or κ³-μ-κ² fashion. nih.gov In these cases, the ligand utilizes pyrazole nitrogens from both bis(pyrazolyl)methane units to bind to two different metal ions.

The resulting coordination geometries around the metal center are diverse. Octahedral geometries are commonly observed, particularly with transition metals that favor six-coordinate complexes. researchgate.net In such cases, two bidentate pyrazole-acetamide ligands can occupy four coordination sites, with the remaining two sites filled by other ligands like water molecules or anions. nih.gov Tetrahedral and square planar geometries have also been reported for complexes with metals such as Ni(II) and Cu(II), respectively. researchgate.netresearchgate.net The preference for a particular geometry is a delicate balance of factors including the d-electron configuration of the metal ion, the ligand field stabilization energy, and steric hindrance from the ligands.

The following table provides examples of observed coordination geometries for metal complexes of N-substituted-2-(pyrazolyl)acetamide derivatives:

| Metal Ion | Ligand Type | Coordination Geometry |

| Cd(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Octahedral |

| Cu(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Octahedral |

| Fe(III) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Octahedral |

| Ni(II) | 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazole | Tetrahedral |

| Cu(II) | 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazole | Square Planar |

Supramolecular Architectures Involving Pyrazole-Acetamide Metal Complexes

Beyond the primary coordination sphere, metal complexes of this compound and its derivatives can engage in non-covalent interactions to form extended supramolecular architectures. Hydrogen bonding plays a pivotal role in the self-assembly of these complexes into one-dimensional (1D), two-dimensional (2D), or even three-dimensional (3D) networks.

The presence of N-H groups in the pyrazole ring (if unsubstituted) and the amide functionality provides hydrogen bond donors, while the carbonyl oxygen and the pyrazole nitrogen atoms can act as hydrogen bond acceptors. These interactions can occur between the complex molecules themselves or involve solvent molecules or counter-ions present in the crystal lattice.

For example, in a cadmium complex with N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, N–H⋯Cl hydrogen bonds between the amide N-H and a coordinated chloride anion lead to the formation of a 1D chain structure. nih.gov In other cases, a combination of hydrogen bonding and pyrazolyl embrace interactions can lead to more complex supramolecular assemblies. nih.gov The resulting crystal packing is a testament to the intricate interplay of these weak interactions, which ultimately dictates the macroscopic properties of the material. The study of these supramolecular architectures is crucial for understanding how molecular-level interactions can be harnessed to design materials with specific properties.

Theoretical Studies on Metal-Ligand Interactions (e.g., DFT on complexes)

Density Functional Theory (DFT) has become an invaluable tool for complementing experimental studies on the metal-ligand interactions in pyrazole-acetamide complexes. DFT calculations can provide detailed insights into the electronic structure, bonding, and reactivity of these systems.

By optimizing the geometry of the complexes, DFT can predict bond lengths, bond angles, and coordination geometries that can be compared with experimental data from X-ray crystallography. nih.govresearchgate.net This comparison helps to validate the computational model and provides a deeper understanding of the structural features.

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can elucidate the nature of the metal-ligand bonding. The energy gap between the HOMO and LUMO is a key parameter that relates to the chemical reactivity and electronic properties of the complex. nih.govresearchgate.net For instance, a smaller HOMO-LUMO gap can indicate a higher propensity for electronic transitions, which can be correlated with the observed UV-Vis spectra.

DFT calculations can also be used to analyze the charge distribution within the complex, identifying the extent of charge transfer from the ligand to the metal upon coordination. This information is crucial for understanding the Lewis acid-base nature of the metal-ligand interaction. Time-dependent DFT (TD-DFT) calculations can be employed to simulate the electronic absorption spectra, aiding in the assignment of the observed experimental bands to specific electronic transitions. researchgate.net

Non Clinical Applications and Material Science Perspectives

Corrosion Inhibition Studies

While specific studies on N-Ethyl-2-(1-pyrazolyl)acetamide are not extensively documented in public literature, the corrosion inhibition potential of structurally similar pyrazole-acetamide derivatives has been investigated. These studies provide a strong basis for understanding the likely mechanisms and performance of this compound as a corrosion inhibitor, particularly for steel in acidic environments. research-nexus.net

The efficacy of organic corrosion inhibitors is largely dependent on their ability to adsorb onto the metal surface, forming a protective barrier. chemuniverse.com For pyrazole-acetamide derivatives, this adsorption is facilitated by the presence of heteroatoms (N, O) and the π-electrons of the pyrazole (B372694) ring. dntb.gov.ua The proposed adsorption mechanism involves a combination of physisorption and chemisorption. research-nexus.netdntb.gov.ua

Initially, electrostatic interactions between the protonated inhibitor molecule and the negatively charged metal surface (in the form of anions like Cl⁻) lead to physisorption. Subsequently, a stronger bond can be formed through the donation of lone pair electrons from the nitrogen and oxygen atoms to the vacant d-orbitals of the metal atoms, a process known as chemisorption. chemuniverse.comdntb.gov.ua The pyrazole ring can also interact with the metal surface through π-electron sharing. dntb.gov.ua This dual-mode adsorption creates a stable and effective protective layer that isolates the metal from the corrosive medium.

Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are commonly employed to evaluate the performance of corrosion inhibitors. research-nexus.net Studies on analogous pyrazole-acetamide compounds have demonstrated their effectiveness in mitigating corrosion.

For instance, investigations into N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate (MPAPB), a more complex pyrazole-acetamide derivative, have shown high inhibition efficiencies. research-nexus.netdntb.gov.ua PDP studies indicate that these types of inhibitors typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. research-nexus.netdntb.gov.ua This is evidenced by a significant reduction in the corrosion current density (i_corr) in the presence of the inhibitor. research-nexus.net

EIS measurements further corroborate the formation of a protective film. research-nexus.net In the presence of the inhibitor, the charge transfer resistance (R_ct) increases, while the double-layer capacitance (C_dl) decreases. research-nexus.netdntb.gov.ua The increase in R_ct signifies a greater resistance to the corrosion process at the metal-solution interface, while the decrease in C_dl is attributed to the displacement of water molecules and the adsorption of the inhibitor, leading to a thickening of the electrical double layer. research-nexus.net

Table 1: Electrochemical Parameters for a Pyrazole-Acetamide Derivative (MPAPB) on C38 Steel in 1 M HCl research-nexus.net

| Concentration (mM) | i_corr (μA/cm²) | Inhibition Efficiency (%) | R_p (Ω cm²) | C_dl (μF/cm²) |

| 0 (Blank) | - | - | - | 804 |

| 1 | - | 90.2 | 127.7 | 311.4 |

Data extrapolated from studies on a related compound and presented for illustrative purposes.

Role in Materials Chemistry (e.g., precursors for specific material classes)

The this compound molecule possesses key features that make it a promising precursor in materials chemistry, particularly for the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netdigitellinc.com MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. digitellinc.com The pyrazole and acetamide (B32628) moieties in this compound offer multiple coordination sites (N and O donor atoms) that can bind to metal centers, facilitating the formation of extended three-dimensional structures. nih.gov

The versatility of the pyrazole ring and the flexibility of the acetamide group allow for the potential synthesis of MOFs with tailored pore sizes, shapes, and functionalities. rsc.org Such materials have a wide range of potential applications, including gas storage and separation, catalysis, and chemical sensing. digitellinc.comresearchgate.net The ability to modify the pyrazole-acetamide ligand, for instance, by introducing different substituents, provides a pathway to fine-tune the properties of the resulting MOFs for specific applications. rsc.org

Development as Chemical Probes for Research

Pyrazole derivatives have gained significant attention as scaffolds for the development of chemical probes and sensors. nih.gov The pyrazole-acetamide structure can be functionalized to create selective chemosensors for the detection of various metal ions. nih.gov The nitrogen atoms of the pyrazole ring and the oxygen and nitrogen atoms of the acetamide group can act as a chelating unit for specific cations. nih.gov

Upon binding with a target ion, the electronic properties of the molecule can be altered, leading to a detectable change in its photophysical properties, such as a color change (colorimetric sensor) or the emission of light (fluorescent sensor). nih.gov For example, pyrazole-based fluorescent sensors have been developed for the detection of ions like Zn²⁺ and Cd²⁺. rsc.org The design of such probes often involves coupling the pyrazole-acetamide core with a fluorophore. The binding of the analyte modulates the fluorescence intensity through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.gov The development of this compound-based probes could offer new tools for analytical chemistry and biological imaging.

Catalytic Applications (if relevant to pyrazole-acetamide structures)

The coordination chemistry of pyrazole-acetamide ligands is also relevant to the field of catalysis. researchgate.net Complexes formed between pyrazole-based ligands and transition metals, particularly copper, have shown significant catalytic activity in various organic transformations. dntb.gov.uanih.govbohrium.commdpi.com

These complexes can mimic the active sites of metalloenzymes and catalyze reactions such as the oxidation of catechols to o-quinones. dntb.gov.uabohrium.commdpi.com The catalytic efficiency of these systems is influenced by several factors, including the nature of the metal ion, the coordination environment provided by the ligand, and the reaction conditions. dntb.gov.uamdpi.com this compound, with its N,N,O-donor set, can form stable complexes with metal ions like Cu(II), which are known to be effective catalysts for oxidation reactions. nih.govnih.gov

Table 2: Catalytic Activity of In Situ Formed Copper Complexes with Pyrazole-Based Ligands for Catechol Oxidation mdpi.com

| Ligand | Copper Salt | Solvent | Reaction Rate (µmol L⁻¹ min⁻¹) |

| L2 | CuSO₄ | Methanol | 14.115 |

| L2 | Cu(CH₃COO)₂ | Methanol | - |

| L1 | CuCl₂ | Methanol | 0.1458 |

Data from a study on related pyrazole ligands (L1, L2) illustrating the catalytic potential of such systems.

The development of catalysts based on this compound could lead to new, efficient, and selective methods for various chemical syntheses. dntb.gov.ua

Molecular Interactions with Biological Systems in Vitro and in Silico Studies

Enzyme Inhibition Studies (In Vitro, Non-Human Specific)

There are no published studies on the inhibitory effects of N-Ethyl-2-(1-pyrazolyl)acetamide against any enzymes. Therefore, data on specific enzyme target interactions, inhibition kinetics (e.g., for α-glucosidase, α-amylase, PTP1B, DPP4, or cholinesterase), and mechanistic insights into enzyme-ligand binding for this compound are non-existent in the current body of scientific literature.

Receptor Binding Studies (In Vitro, Non-Human Specific)

No research has been found that investigates the binding profile of this compound to any biological receptors. As such, a ligand-receptor interaction profile cannot be generated.

General Mechanisms of Action (Cellular Level, Non-Human, Non-Clinical)

There is no available information describing how this compound may modulate cellular pathways, such as signal transduction or protein stability, in any non-human, non-clinical cellular models.

Structure-Activity Relationship (SAR) Derivations from In Vitro Data

The structure-activity relationship (SAR) for N-substituted pyrazole (B372694) acetamides, including derivatives structurally related to this compound, reveals that the biological activity is significantly influenced by the nature of substituents on both the pyrazole ring and the acetamide (B32628) group.

Analysis of various pyrazole acetamide derivatives has identified key pharmacophoric features essential for their interaction with biological targets. The pyrazole ring itself often serves as a crucial scaffold, participating in various non-covalent interactions. The adjacent acetamide moiety also plays a significant role in target binding.

For a range of pyrazole derivatives, the HOMO (Highest Occupied Molecular Orbital) is frequently located over the pyrazole ring and the acetamide group, indicating their importance in molecular interactions researchgate.net. The nitrogen atom within the acetamide group can engage in strong hyperconjugative interactions with adjacent groups, further influencing the molecule's binding capabilities researchgate.net.

In studies on 1,3-diaryl substituted pyrazole-based compounds, the substitution pattern on the phenyl rings has been shown to be a critical determinant of activity. For instance, derivatives with specific substitutions, such as 3,4-dichlorophenyl or 2,4-difluorophenyl groups, have demonstrated potent antimicrobial activity researchgate.net. This suggests that the electronic properties and steric bulk of substituents on the aryl rings are key components of the pharmacophore.

Furthermore, research on aminopyrazole derivatives highlights the importance of the substituents at positions 1, 3, and 4 of the pyrazole nucleus. Modifications at these positions, along with the nature of the acylhydrazone or amide moiety, significantly impact the compound's antiproliferative and antioxidant activities mdpi.com. For instance, the presence of an anilino substituent on the pyrazole scaffold can modulate the biological effects mdpi.com.

The following table summarizes key pharmacophoric features derived from related pyrazole acetamide derivatives.

| Pharmacophoric Feature | Role in Target Interaction | Source |

| Pyrazole Ring | Core scaffold for molecular recognition; involved in HOMO localization. | researchgate.net |

| Acetamide Group | Participates in HOMO localization; nitrogen atom involved in hyperconjugative interactions. | researchgate.net |

| N-substituent on Pyrazole | Influences biological activity; modifications at this position alter potency. | mdpi.com |

| Substituents on Aryl Rings | Determine specificity and potency through electronic and steric effects. | researchgate.net |

| Substituents at C3 and C4 of Pyrazole | Modulate the overall biological activity profile of the compound. | mdpi.com |

Computational Predictions of Biological Relevance (excluding ADME/T and toxicity)

Computational methods, particularly in silico screening, have been employed to predict the biological targets of pyrazole-containing compounds, offering insights into the potential applications of this compound.

In silico target fishing and molecular docking studies on libraries of pyrazole derivatives have predicted their interaction with a diverse range of biological targets, primarily in the areas of oncology and infectious diseases. These computational approaches help in identifying potential therapeutic applications for novel pyrazole-based molecules.

One extensive in silico study screened a library of 63 pyrazole derivatives against six cancer-related protein targets: CRMP2, C-RAF, CYP17, c-KIT, VEGFR, and HDAC nih.gov. This screening identified several pyrazole compounds as potential inhibitors or modulators of these key proteins, which are implicated in the progression of various cancers, including breast, liver, prostate, kidney, and stomach cancer nih.gov. The study highlighted specific pyrazole derivatives, such as M33, M36, M72, and M76, as promising candidates against HDAC, C-RAF, CYP72, and VEGFR, respectively nih.gov. Another compound, M74, was identified as a potential dual modulator for CRMP2 and c-KIT nih.gov.

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors (PKIs) mdpi.com. Several FDA-approved PKIs, such as Crizotinib and Encorafenib, feature a pyrazole ring mdpi.com. This underscores the potential for pyrazole derivatives to be designed as inhibitors of various kinases involved in cancer.

Furthermore, in silico ligand-based target prediction has been utilized to identify potential targets for pyrazole derivatives with observed phenotypic activities, such as anti-skin cancer and anti-tyrosinase effects nih.gov. These computational predictions can guide further experimental validation of the biological activities of new pyrazole compounds.

The table below presents a summary of potential biological targets for pyrazole derivatives identified through in silico screening.

| Predicted Biological Target Family | Specific Examples | Therapeutic Area | Source |

| Protein Kinases | C-RAF, c-KIT, VEGFR, JAK2, Aurora kinases | Oncology | nih.govmdpi.com |

| Enzymes | HDAC, CYP17, Tyrosinase | Oncology, Hyperpigmentation | nih.govnih.gov |

| Other Cancer-Related Proteins | CRMP2 | Oncology | nih.gov |

Future Directions and Emerging Research Areas

Integration of Artificial Intelligence and Machine Learning in N-Ethyl-2-(1-pyrazolyl)acetamide Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel compounds, and this compound research stands to benefit significantly from these computational tools. ML algorithms, particularly Quantitative Structure-Property Relationship (QSPR) models, can be employed to predict the physicochemical properties of new pyrazole (B372694) derivatives. researchgate.net

For instance, researchers have successfully used ML algorithms like multilinear regression, artificial neural networks, and random forests to predict the crystalline density of pyrazole-based energetic materials with a high degree of accuracy. researchgate.net A similar approach could be applied to a virtual library of compounds related to this compound to screen for desired properties, such as solubility, stability, or potential biological activity, thereby accelerating the discovery of candidates for specific applications. researchgate.netacs.org

The table below illustrates a conceptual framework for how machine learning could be applied to predict properties of this compound and its analogs, based on established methodologies for related compounds.

Table 1: Conceptual Application of Machine Learning in Pyrazole Research

| ML Algorithm | Predicted Property | Potential Application in this compound Research | Reference Methodology |

|---|---|---|---|

| Genetic Function Approximation | Crystalline Density | Designing novel materials with specific density requirements. | researchgate.net |

| Artificial Neural Network | Antioxidant Potential | Identifying candidates for use as stabilizers in biofuels or other materials. | acs.org |

| Support Vector Machines | Biological Activity | Screening for potential therapeutic or agrochemical applications. | researchgate.net |

Novel Synthetic Methodologies and Sustainable Chemistry

The synthesis of pyrazole derivatives is a well-established field, but there is a continuous drive towards developing more sustainable and efficient methods. nih.govmdpi.com Traditional methods often involve multi-step processes and the use of hazardous reagents. citedrive.comlongdom.org Future research on this compound will likely focus on green chemistry principles, such as the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. citedrive.comjetir.org

The development of solvent-free reaction conditions is another key area of green chemistry that could be applied to the synthesis of this compound. tandfonline.com These methods not only reduce the environmental impact but can also lead to faster reaction times and higher yields. tandfonline.com

Table 2: Comparison of Synthetic Methodologies for Pyrazole Derivatives

| Methodology | Key Features | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Traditional Cyclocondensation | Reaction of hydrazines with 1,3-dicarbonyl compounds. | Well-established and versatile. | nih.govorientjchem.org |

| Multicomponent Reactions | One-pot synthesis from multiple starting materials. | High efficiency, reduced waste, and operational simplicity. | longdom.orgthieme-connect.comresearchgate.net |

| Iron-Catalyzed Tandem Reactions | Use of biomass-derived alcohols and an iron catalyst. | Sustainable, uses inexpensive materials, and has good functional group tolerance. | rsc.org |

| Solvent-Free Synthesis | Reactions conducted without a solvent, often with a catalyst. | Environmentally friendly, faster reactions, and easier product isolation. | tandfonline.com |

| Photochemical Synthesis | Use of light to generate reactive intermediates like nitrilimines. | Atom-economic and environmentally benign conditions. | nih.gov |

Advanced Characterization Techniques and In-Situ Monitoring

A thorough understanding of the structure and properties of this compound is crucial for its potential applications. While standard characterization techniques such as NMR, IR, and mass spectrometry are routinely used for pyrazole derivatives, slideshare.netijtsrd.comekb.egresearchgate.netnih.gov advanced methods can provide deeper insights.

Single-crystal X-ray diffraction, for example, can determine the precise three-dimensional structure of the molecule, revealing details about bond lengths, bond angles, and intermolecular interactions. uab.cat This information is invaluable for understanding its physical properties and for computational modeling.

In-situ monitoring techniques are also becoming increasingly important in chemical research. For instance, UV-vis absorption and emission measurements can be used to monitor the progress of photochemical reactions in real-time, such as the formation of pyrazoles from the 1,3-dipolar cycloaddition of nitrilimines. researchgate.net Similarly, techniques like Diffusion-Ordered NMR Spectroscopy (DOSY) can be used to monitor the speciation of reactants and intermediates in solution, providing valuable mechanistic insights. nih.gov The application of these advanced techniques to the study of this compound could elucidate reaction mechanisms and help optimize synthetic procedures. nih.govrsc.org

Exploration of New Non-Clinical Applications and Materials

The versatile nature of the pyrazole scaffold suggests that this compound could have a range of non-clinical applications. Pyrazole derivatives have been extensively studied as ligands in coordination chemistry, where they can form complexes with a variety of metal ions. uab.catresearchgate.netacs.org These complexes can have interesting properties and applications in areas such as catalysis and materials science. researchgate.netresearchgate.net The acetamide (B32628) group in this compound provides an additional coordination site, which could lead to the formation of novel polynuclear complexes. nih.gov

Pyrazole derivatives have also found use in agriculture as pesticides and in the development of energetic materials. nih.govresearchgate.net Furthermore, the fluorescence properties of some pyrazole compounds make them suitable for use as sensors. rsc.orgrsc.orgmdpi.com Research into these areas could uncover new and valuable applications for this compound. For example, a one-pot method has been developed to synthesize pyrazole-based fluorescent sensors for the detection of metal ions like Zn2+ and Cd2+. rsc.orgrsc.org

Table 3: Potential Non-Clinical Applications of Pyrazole Derivatives

| Application Area | Description | Relevance to this compound | References |

|---|---|---|---|

| Coordination Chemistry | Pyrazoles act as ligands to form metal complexes. | The compound could be used to synthesize novel coordination polymers with unique properties. | uab.catresearchgate.netacs.orgnih.gov |